1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione
Description
1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperazine and pyrrolidine ring system. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in drug design.
Properties
IUPAC Name |
1-[3-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-13-11-18(9-8-17(13)10-12(2)20)14(21)6-7-19-15(22)4-5-16(19)23/h12-13,20H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHLSJQTWPCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)C(=O)CCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using thiol reagents like PhSH (thiophenol) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperazine and pyrrolidine rings allow the compound to bind to various receptors and enzymes, potentially inhibiting or activating their function. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperazine derivatives: Compounds like 1-(2-Hydroxyethyl)piperazine are structurally similar and used in similar applications.
Uniqueness: 1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
